molecular formula C7H15N3 B2951216 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine CAS No. 6528-89-8

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine

Cat. No.: B2951216
CAS No.: 6528-89-8
M. Wt: 141.218
InChI Key: NGHBEIVEKHYEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15N3 and a molecular weight of 141.21 g/mol . It is an organic derivative featuring a 4,5-dihydro-1H-imidazole (imidazoline) core structure, a scaffold of significant interest in medicinal chemistry and pharmacological research . Compounds containing the imidazoline moiety have been extensively studied and are known to interact with imidazoline receptors, which play a role in regulating various physiological functions . Research into related structures indicates potential biological activities, including antimicrobial and antifungal properties, making such compounds valuable templates in the development of new therapeutic agents . This product is intended for research applications in a controlled laboratory environment. Researchers should handle this material with care, referring to the available safety data. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-2-7-9-4-6-10(7)5-3-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHBEIVEKHYEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed under mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Structural Analog: OMID [(Z)-2-(2-(Heptadec-8-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine]

Key Differences :

  • Substituent : OMID has a long unsaturated aliphatic chain (heptadec-8-en-1-yl) at the 2-position, contrasting with the ethyl group in the target compound.
  • Function : OMID acts as a corrosion inhibitor due to its hydrophobic tail, which facilitates adsorption onto metal surfaces. The ethyl group in the target compound likely reduces hydrophobicity, making it less effective in such applications .
  • Synthesis : OMID’s synthesis involves coupling long-chain aliphatic amines, whereas the target compound may be synthesized via simpler alkylation steps.

Table 1: Structural and Functional Comparison

Compound Substituent (Position 2) Core Structure Key Application
Target Compound Ethyl 4,5-Dihydroimidazole Under investigation
OMID Heptadec-8-en-1-yl 4,5-Dihydroimidazole Corrosion inhibition

Benzimidazole Derivatives (e.g., 2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine)

Key Differences :

  • Core Structure : Benzimidazoles incorporate a fused benzene ring, increasing aromaticity and rigidity compared to the partially saturated dihydroimidazole core.
  • Bioactivity : Benzimidazole derivatives (e.g., compound 6h in ) often exhibit antimicrobial or antitumor activity due to enhanced π-π stacking with biological targets. The target compound’s dihydroimidazole core may favor interactions with flexible binding pockets .
  • Stability : Fully aromatic benzimidazoles are generally more stable under acidic conditions, whereas dihydroimidazoles may undergo ring-opening reactions .

Table 2: Stability and Bioactivity

Compound Core Stability (Acidic pH) Bioactivity Profile
Target Compound Moderate Not yet fully characterized
Benzimidazole Derivatives High Antimicrobial, antitumor

Halogen-Substituted Analogs (e.g., 2-(5-Bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine)

Key Differences :

  • Substituents : Bromine or chlorine atoms (e.g., ) introduce electronegative groups that enhance binding via halogen bonds. The target compound’s ethyl group lacks this capability.
  • Applications : Halogenated imidazoles are used in drug discovery (e.g., kinase inhibitors) and as fluorescent probes. The target compound’s simpler structure may limit such versatility .

Fluorescent Imidazole Derivatives (e.g., Triphenylamine-Imidazole Hybrids)

Key Differences :

  • Substituents : Triphenylamine groups () confer fluorescence, enabling applications in bioimaging. The target compound lacks extended conjugation for fluorescence.
  • Synthetic Complexity : Fluorescent derivatives require multi-step syntheses, while the target compound can be prepared via straightforward routes .

Histamine-Related Metabolites (e.g., 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine)

Key Differences :

  • Bioactivity : Histamine metabolites () interact with neurotransmitter receptors. The target compound’s dihydroimidazole core may alter receptor specificity compared to fully aromatic analogs.
  • Metabolic Stability : The ethyl group could improve metabolic stability relative to methyl-substituted metabolites .

Biological Activity

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine, also known by its CAS number 6528-89-8, is a heterocyclic compound featuring an imidazole ring. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including synthesis pathways, pharmacological evaluations, and potential therapeutic applications.

The compound's structure is characterized by an imidazole ring, which is known for its role in various biological systems. The synthesis typically involves the cyclization of precursors such as ethylamine and glyoxal under controlled conditions. The following methods are commonly used:

  • Cyclization with Ethylamine : Ethylamine reacts with glyoxal and ammonia, followed by reduction to form the imidazole ring.
  • Continuous Flow Processes : These methods enhance yield and purity while minimizing side reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Cardiovascular Effects

Research has evaluated the cardiovascular effects of related imidazoline derivatives. For example, a study investigated the affinity of these compounds for imidazoline binding sites (IBS) and adrenergic receptors in spontaneously hypertensive rats. The most active compounds demonstrated a high affinity for IBS and alpha(2) adrenergic receptors, leading to significant reductions in mean arterial blood pressure (MAP) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for further exploration in enzyme inhibition studies, particularly in relation to metabolic pathways involving imidazole derivatives .

Research Findings and Case Studies

Study Focus Findings
Cardiovascular EffectsHigh affinity for IBS and alpha(2) receptors; significant MAP reduction in hypertensive rats.
Antimicrobial ActivityMIC values ranging from 4.69 to 22.9 µM against various bacterial strains; antifungal properties against Candida albicans.
Enzyme InteractionPotential for enzyme inhibition due to structural characteristics; further studies recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.